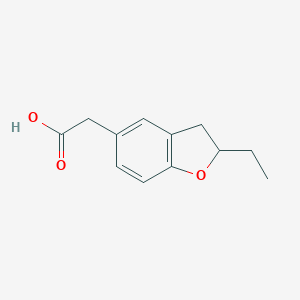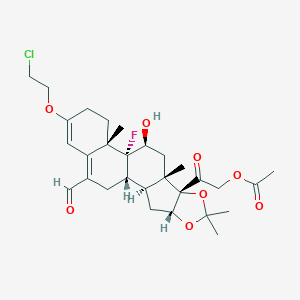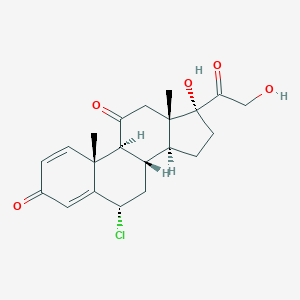
4-苯氧基苯甲醛
概述
描述
4-Phenoxybenzaldehyde is a clear colorless to yellow liquid after melting . It is a precursor for para-Cypermethrin . It can cause acute toxicity to the protozoan ciliate Tetrahymena pyriformis, which is predicted by quantitative structure-active relationship (QSAR) models .
Synthesis Analysis
4-Phenoxybenzaldehyde has been used in the synthesis of spirodiketopiperazine derivatives . The synthesis of 4-aminobenzaldehydes is a long process (over 20 h). Furthermore, yields of the reaction depend on the structure of amines .Molecular Structure Analysis
The molecular formula of 4-Phenoxybenzaldehyde is C13H10O2 . Its molecular weight is 198.2173 . The IUPAC Standard InChI is InChI=1S/C13H10O2/c14-10-11-6-8-13 (9-7-11)15-12-4-2-1-3-5-12/h1-10H .Physical And Chemical Properties Analysis
4-Phenoxybenzaldehyde is a clear colorless to yellow liquid after melting . Its molecular weight is 198.22 g/mol . The exact mass is 198.068079557 g/mol .科学研究应用
Synthesis of Spirodiketopiperazine Derivatives
4-Phenoxybenzaldehyde: is utilized in the synthesis of spirodiketopiperazine derivatives . These derivatives are of interest due to their potential pharmacological activities, including antifungal, antibacterial, and anticancer properties. The compound’s ability to act as a building block for these complex molecules highlights its significance in medicinal chemistry research.
Production of Benzoxazoles
Another key application of 4-Phenoxybenzaldehyde is in the production of benzoxazoles . Benzoxazoles are heterocyclic compounds with a wide range of applications, particularly as intermediates in the synthesis of more complex chemical entities. They have been explored for their use in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry.
安全和危害
作用机制
Target of Action
More research is needed to identify the primary targets and their roles .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
4-Phenoxybenzaldehyde has been used in the synthesis of spirodiketopiperazine derivatives .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 4-Phenoxybenzaldehyde is currently unknown .
属性
IUPAC Name |
4-phenoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHJVDRPZNVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021730 | |
| Record name | p-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzaldehyde | |
CAS RN |
67-36-7 | |
| Record name | 4-Phenoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Phenoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-PHENOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic applications of 4-Phenoxybenzaldehyde?
A1: 4-Phenoxybenzaldehyde serves as a versatile building block in organic synthesis. For instance, it acts as a key starting material in the multi-step synthesis of Ibrutinib intermediate 4-amino-3-(4-phenoxy) phenyl-1H-pyrazol [3,4-d] pyrimidine []. Additionally, its reaction with hydrazine derivatives, like 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, leads to the formation of Schiff base ligands []. These ligands are crucial for developing metal complexes with potential biological activities.
Q2: Can you provide an example of 4-Phenoxybenzaldehyde's utility in heterocyclic chemistry?
A2: 4-Phenoxybenzaldehyde plays a vital role in synthesizing 1,2,4-triazolo[4,3-a][1,8]naphthyridines []. Reacting it with 3-aryl-1,8-naphthyridin-2-ylhydrazones forms intermediate hydrazones. Subsequent oxidation of these intermediates, often using chloramines-T, yields the desired 1,2,4-triazolo[4,3-a][1,8]naphthyridine derivatives.
Q3: Has 4-Phenoxybenzaldehyde been explored for its potential in developing anti-tuberculosis agents?
A3: Yes, researchers have investigated 4-Phenoxybenzaldehyde derivatives for their anti-tuberculosis properties [, ]. While specific details on the structure-activity relationships and mechanisms of action are not provided in the abstracts, these studies highlight the exploration of 4-Phenoxybenzaldehyde as a scaffold for developing novel therapeutic agents against tuberculosis.
Q4: What analytical techniques are typically employed for characterizing compounds derived from 4-Phenoxybenzaldehyde?
A4: Characterization of 4-Phenoxybenzaldehyde derivatives often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (H1-NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and elemental analysis (CHNS) []. These methods provide insights into the structure, functional groups, and purity of the synthesized compounds. Furthermore, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTG) are employed to study the thermal stability of the synthesized compounds and their metal complexes [].
Q5: Are there studies investigating the biological activity of metal complexes derived from 4-Phenoxybenzaldehyde?
A5: Research indicates that metal complexes synthesized using Schiff base ligands derived from 4-Phenoxybenzaldehyde exhibit promising antibacterial activity []. Specifically, Zn(II), Cd(II), and Hg(II) complexes displayed inhibitory effects against both Gram-positive bacteria (Staphylococcus aureus and Streptococcus sp.) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)


![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)